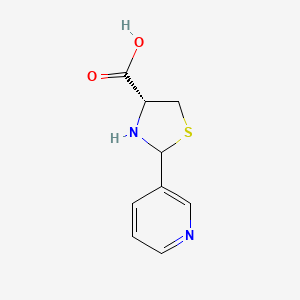
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a thiazolidine ring attached to a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridylamine with a thioester or a thiolactone under acidic or basic conditions to form the thiazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyridine ring can lead to piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways could make it a valuable lead compound for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in specific applications.
作用機序
The mechanism of action of 2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(4S)-2-(3-pyridyl)thiazolidine-4-carboxylic acid: The stereoisomer of the compound, which may have different biological activity.
2-(3-pyridyl)thiazolidine-4-carboxylic acid: Lacking the stereochemistry, this compound may have different chemical and biological properties.
Thiazolidine-4-carboxylic acid: A simpler analog without the pyridine ring, used in various chemical applications.
Uniqueness
2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiazolidine ring and a pyridine moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC名 |
(4R)-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 |
InChIキー |
FSNGLHIMQHWTNF-JAMMHHFISA-N |
異性体SMILES |
C1[C@H](NC(S1)C2=CN=CC=C2)C(=O)O |
正規SMILES |
C1C(NC(S1)C2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
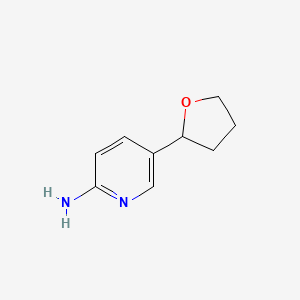
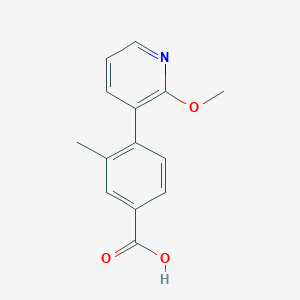

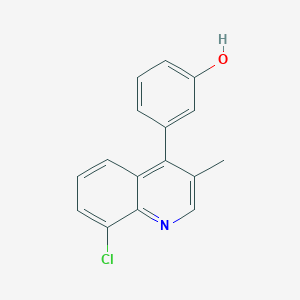
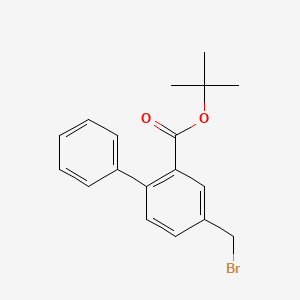
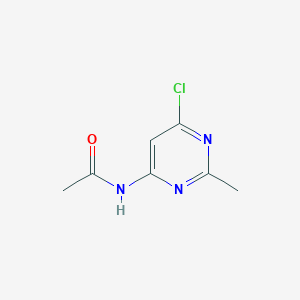
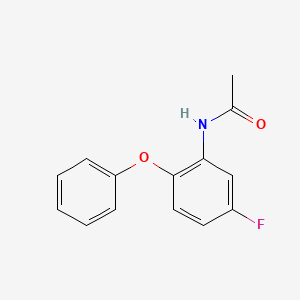
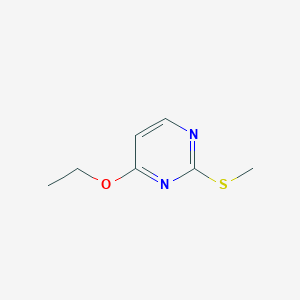

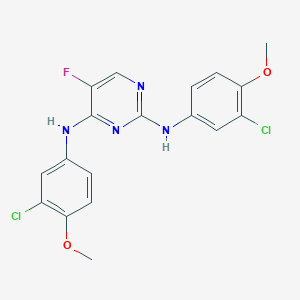
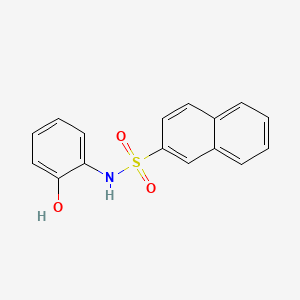
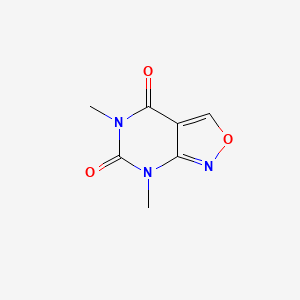
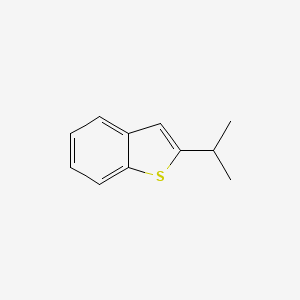
![[(4-Chlorobutyl)sulfanyl]benzene](/img/structure/B8780854.png)
